2-((1-Isopropyl-1h-pyrazol-3-yl)methyl)-4-methylpentanoic acid
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Overview
Description
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a pentanoic acid chain
Preparation Methods
The synthesis of 4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the pentanoic acid chain. The synthetic routes typically involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pentanoic Acid Chain: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Major Products: The major products depend on the specific reaction conditions but can include various substituted pyrazoles and modified pentanoic acid derivatives.
Scientific Research Applications
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid can be compared with other similar compounds, such as:
2-Isopropyl-4-methylpentanoic acid: Similar in structure but lacks the pyrazole ring.
4-Methyl-2-(1H-pyrazol-1-yl)pentanoic acid: Similar but with different substituents on the pyrazole ring.
2-Methyl-4-(1H-pyrazol-1-yl)pentanoic acid: Another structural isomer with different positioning of the methyl group.
The uniqueness of 4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H22N2O2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methyl]pentanoic acid |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)7-11(13(16)17)8-12-5-6-15(14-12)10(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,16,17) |
InChI Key |
JWJKTEDJKIFWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC1=NN(C=C1)C(C)C)C(=O)O |
Origin of Product |
United States |
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